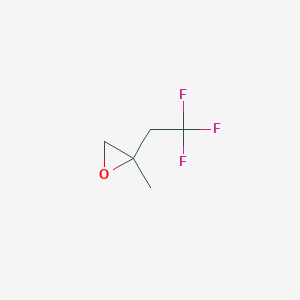

2-Methyl-2-(2,2,2-trifluoroethyl)oxirane

Description

Significance of Fluorinated Oxiranes in Contemporary Chemical Research

Fluorinated oxiranes are three-membered heterocyclic compounds containing an oxygen atom and one or more fluorine atoms. Their significance in modern chemical research stems from their utility as versatile building blocks for the synthesis of complex fluorinated molecules. The presence of fluorine can dramatically alter the physical, chemical, and biological properties of organic compounds. In the context of oxiranes, the introduction of fluorine atoms or fluorinated alkyl groups can influence the reactivity of the epoxide ring, making them valuable precursors for a wide range of pharmaceuticals, agrochemicals, and advanced materials. The high reactivity of the strained oxirane ring, coupled with the unique properties imparted by fluorine, makes these compounds highly sought after in synthetic chemistry.

Overview of Unique Characteristics Imparted by Trifluoroethyl and Oxirane Moieties

The chemical personality of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane is a direct consequence of the interplay between its trifluoroethyl and oxirane functionalities.

The oxirane moiety , a three-membered ring containing two carbon atoms and one oxygen atom, is characterized by significant ring strain. This inherent strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of epoxide chemistry, allowing for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

The 2,2,2-trifluoroethyl group [(CF₃CH₂–)] profoundly influences the properties of the molecule. The trifluoromethyl group (–CF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org This electronic effect can impact the reactivity of the adjacent oxirane ring. Furthermore, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, properties that are highly desirable in the design of bioactive compounds. mdpi.comnih.gov The combination of the trifluoroethyl group's steric bulk and electronic nature can also influence the regioselectivity of the epoxide ring-opening reactions.

| Moiety | Key Characteristics |

| Oxirane | - Three-membered heterocyclic ring- High ring strain- Susceptible to nucleophilic ring-opening |

| Trifluoroethyl | - Strong electron-withdrawing effect- Enhances lipophilicity- Increases metabolic stability |

Historical Development and Current Research Landscape of this compound and Related Structures

The history of this compound is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. wikipedia.orgjst.go.jpnih.gov The development of fluorination methods in the mid-20th century paved the way for the synthesis of a wide variety of fluorinated compounds, including epoxides. researchgate.net

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the current research landscape for related fluorinated epoxides is vibrant. Researchers are actively exploring new synthetic routes to these compounds, often involving the epoxidation of fluorinated alkenes or the reaction of fluorinated ketones with ylides. A significant area of investigation involves the regioselective and stereoselective ring-opening of these epoxides with a diverse range of nucleophiles. arkat-usa.orgresearchgate.netbeilstein-journals.org These reactions provide access to a plethora of fluorinated alcohols, amines, and other valuable synthons. The applications of these products in the synthesis of biologically active molecules and advanced polymers are a major driving force in this field. researchgate.netresearchgate.net

Research Gaps and Future Directions in Fluorinated Epoxide Chemistry

Despite the progress made, several research gaps and promising future directions exist in the field of fluorinated epoxide chemistry.

Identified Research Gaps:

Limited Availability of Specific Isomers: The development of efficient and highly stereoselective methods for the synthesis of specific enantiomers and diastereomers of fluorinated epoxides remains a challenge.

In-depth Mechanistic Studies: While the general reactivity of epoxides is well understood, detailed mechanistic studies on the ring-opening reactions of complex fluorinated epoxides under various conditions are still needed to enable more precise control over reaction outcomes.

Exploration of Novel Reactivity: The unique electronic properties of fluorinated epoxides may allow for novel and currently unexplored chemical transformations.

Future Research Directions:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the asymmetric epoxidation of fluorinated olefins or the kinetic resolution of racemic fluorinated epoxides would be a significant advancement.

Broader Substrate Scope in Ring-Opening Reactions: Investigating a wider array of nucleophiles and reaction conditions for the ring-opening of fluorinated epoxides will expand their synthetic utility.

Applications in Materials Science: Exploring the incorporation of fluorinated epoxide-derived monomers into polymers could lead to the development of new materials with enhanced thermal stability, chemical resistance, and unique surface properties.

Biocatalysis: The use of enzymes to catalyze the synthesis or transformation of fluorinated epoxides offers a green and highly selective alternative to traditional chemical methods and is an area ripe for exploration.

The continued investigation into the synthesis, reactivity, and application of fluorinated epoxides like this compound holds immense potential for advancing various fields of chemistry and technology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

136791-28-1 |

|---|---|

Molecular Formula |

C5H7F3O |

Molecular Weight |

140.10 g/mol |

IUPAC Name |

2-methyl-2-(2,2,2-trifluoroethyl)oxirane |

InChI |

InChI=1S/C5H7F3O/c1-4(3-9-4)2-5(6,7)8/h2-3H2,1H3 |

InChI Key |

YXAPBJCWVCBKBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 2,2,2 Trifluoroethyl Oxirane

Direct Synthesis Strategies for 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane

Direct synthesis strategies aim to produce the racemic form of this compound through efficient and straightforward chemical transformations.

Epoxidation Reactions for Fluorinated Alkenes Precursors

The most direct route to this compound is the epoxidation of its corresponding alkene precursor, 3-methyl-4,4,4-trifluorobut-1-ene. This transformation, known as the Prilezhaev reaction, involves the syn addition of an oxygen atom across the double bond. sciforum.net

Commonly used reagents for this purpose are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com The reaction proceeds through a concerted "butterfly" transition state where the alkene's π-bond acts as the nucleophile, attacking the terminal oxygen of the peroxyacid. sciforum.netyoutube.com The rate of this reaction is generally enhanced by electron-donating groups on the alkene and electron-withdrawing groups on the peroxyacid. sciforum.net Given the electron-withdrawing nature of the trifluoroethyl group in the precursor, reaction conditions may require optimization to achieve high yields.

The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. sciforum.netmasterorganicchemistry.com For a trisubstituted alkene like 3-methyl-4,4,4-trifluorobut-1-ene, the peroxyacid will typically approach from the less sterically hindered face of the double bond.

Organometallic Approaches in Oxirane Formation

An alternative to direct alkene epoxidation is a two-step approach involving the formation of a halohydrin intermediate followed by an intramolecular cyclization. This pathway is conceptually an intramolecular Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com

The synthesis begins with a suitable ketone, in this case, 1,1,1-trifluoro-3-methylbutan-2-one. This ketone can be reduced to the corresponding alcohol, which is then converted to a halohydrin. Subsequent treatment with a base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the adjacent halide in an intramolecular SN2 reaction to form the oxirane ring. youtube.com A process for a similar compound, trifluoromethyloxirane, involves reducing 3-chloro-1,1,1-trifluoroacetone to the chlorohydrin, followed by cyclization with aqueous alkali. google.com

Another approach involves the reaction of a sulfur ylide with a ketone, known as the Johnson-Corey-Chaykovsky reaction. wikipedia.orgorganic-chemistry.org In this method, a sulfur ylide, such as dimethyloxosulfonium methylide, acts as a nucleophile, attacking the carbonyl carbon of 1,1,1-trifluoro-3-methylbutan-2-one. The resulting intermediate undergoes an intramolecular displacement of the sulfonium (B1226848) group to form the epoxide. organic-chemistry.orgnrochemistry.com This method is a powerful alternative to traditional alkene epoxidation for creating the oxirane ring. wikipedia.org

Catalytic Systems for Oxirane Synthesis

While many catalytic systems are designed for enantioselectivity, several can be employed for the synthesis of the racemic epoxide. Metal-salen complexes, for instance, are well-known catalysts for epoxidation. pitt.edu Manganese-salen complexes, first developed for achiral epoxidation, can effectively catalyze the transfer of an oxygen atom from a terminal oxidant, such as sodium hypochlorite (B82951) (bleach), to an alkene. organic-chemistry.orgacsgcipr.org These systems can be applied to the epoxidation of 3-methyl-4,4,4-trifluorobut-1-ene to yield the target oxirane. The mechanism is believed to involve a high-valent metal-oxo species as the active oxidant. wikipedia.org

Enantioselective Synthesis of Chiral this compound

Producing enantiomerically pure this compound is crucial for its application in pharmaceuticals and other biologically active molecules. This requires the use of asymmetric synthesis methodologies.

Asymmetric Epoxidation Methodologies

Several powerful asymmetric epoxidation methods can be adapted for the synthesis of the chiral target molecule from its prochiral alkene or ketone precursors.

Organocatalytic Epoxidation: The Shi epoxidation utilizes a chiral ketone catalyst derived from D-fructose to generate a chiral dioxirane (B86890) in situ from an oxidant like Oxone (potassium peroxymonosulfate). sigmaaldrich.comharvard.edu This method is particularly effective for trans-disubstituted and trisubstituted olefins. harvard.edunih.gov The reaction's stereochemical outcome is dictated by the catalyst's structure, which directs the approach of the alkene to the dioxirane intermediate through a favored spiro transition state. harvard.edu The presence of a fluorine-containing substituent can influence the enantioselectivity, making catalyst screening important. nih.gov

Metal-Catalyzed Epoxidation: The Jacobsen-Katsuki epoxidation is a robust method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex as the catalyst. wikipedia.orgopenochem.org This reaction is complementary to the Sharpless epoxidation, as it does not require the presence of an allylic alcohol. acsgcipr.orgwikipedia.org The C₂ symmetric chiral ligand creates a chiral environment around the manganese center, which delivers the oxygen atom to one face of the alkene with high selectivity. wikipedia.org This method has been shown to be effective for trisubstituted olefins, which are relevant to the synthesis of the target molecule. organic-chemistry.org

Asymmetric Corey-Chaykovsky Reaction: The Johnson-Corey-Chaykovsky reaction can be rendered enantioselective by using a chiral sulfide (B99878) to generate a chiral sulfur ylide. organic-chemistry.org The chiral ylide then adds to the ketone precursor (1,1,1-trifluoro-3-methylbutan-2-one), transferring a methylene (B1212753) group in a stereocontrolled fashion to generate the chiral epoxide. organic-chemistry.org

The table below summarizes key asymmetric epoxidation methods applicable to the synthesis of chiral this compound.

| Methodology | Catalyst/Reagent Type | Precursor | Typical Oxidant | Key Feature |

| Shi Epoxidation | Chiral Fructose-Derived Ketone | Alkene | Oxone, H₂O₂ | Effective for trisubstituted olefins. harvard.edu |

| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-Salen Complex | Alkene | NaOCl, m-CPBA | Broad substrate scope for unfunctionalized alkenes. organic-chemistry.orgwikipedia.org |

| Asymmetric Corey-Chaykovsky | Chiral Sulfide/Base | Ketone | N/A (Ylide) | Forms epoxide from a ketone precursor. organic-chemistry.org |

| Iron-Catalyzed Epoxidation | Chiral Iron(II) Complex | Alkene | Peracetic Acid | Effective for electron-deficient trisubstituted alkenes. nih.gov |

Chiral Catalyst Development for Stereocontrolled Synthesis

The success of enantioselective synthesis hinges on the design and development of effective chiral catalysts. For the synthesis of fluorinated epoxides, the unique electronic and steric properties of fluorine must be considered. nih.gov

In the context of Shi epoxidation , catalysts are derived from readily available carbohydrates like fructose. sigmaaldrich.comharvard.edu Modifications to the catalyst structure have been developed to improve selectivity for different classes of olefins (e.g., cis- vs. trans-). harvard.edu For a trisubstituted substrate like 3-methyl-4,4,4-trifluoroobut-1-ene, the original Shi catalyst is a suitable starting point, with enantiomeric excesses often exceeding 90% for this substrate class. nih.gov

For Jacobsen-Katsuki epoxidation , the catalyst consists of a manganese core and a salen-type ligand. The stereoselectivity is derived from the chiral diamine backbone and the bulky substituents (commonly tert-butyl groups) on the salicylaldehyde (B1680747) portions of the ligand. wikipedia.org These bulky groups help to control the trajectory of the approaching alkene, leading to high enantioselectivity. organic-chemistry.org The development of various generations of these catalysts has expanded their substrate scope and efficiency. wikipedia.org

The development of bifunctional organocatalysts , such as those used in asymmetric aldol (B89426) reactions to create chiral trifluoromethyl carbinols, provides another avenue. researchgate.netacs.org These carbinols are direct precursors to epoxides. For instance, a thiourea-based catalyst can activate both a nucleophile and a trifluoromethyl ketone electrophile, leading to a highly diastereo- and enantioselective synthesis of the alcohol intermediate, which can then be cyclized to the desired epoxide. researchgate.net

The table below presents data on the performance of a chiral iron catalyst in the asymmetric epoxidation of various trisubstituted α,β-unsaturated esters, demonstrating the high levels of enantioselectivity achievable with modern catalyst design. nih.gov

| Entry | Substrate (R¹) | Substrate (R²) | Yield (%) | e.e. (%) |

| 1 | Phenyl | Methyl | 91 | 99 |

| 2 | 4-MeO-C₆H₄ | Methyl | 94 | 99 |

| 3 | 4-F-C₆H₄ | Methyl | 90 | 99 |

| 4 | 2-Naphthyl | Methyl | 90 | 99 |

| 5 | Cyclohexyl | Methyl | 85 | 98 |

| 6 | Phenyl | Ethyl | 81 | 99 |

| Data adapted from an iron(II)-catalyzed asymmetric epoxidation study, illustrating catalyst performance on analogous trisubstituted systems. nih.gov |

Deracemization and Chiral Resolution Techniques

The production of single-enantiomer epoxides from a racemic mixture is a critical step in the synthesis of many chiral compounds. This can be achieved through either deracemization, where one enantiomer is converted into the other to yield a single enantiomer, or chiral resolution, where the two enantiomers are separated.

Kinetic Resolution: A common strategy for chiral resolution is kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. Hydrolytic kinetic resolution (HKR) has proven to be a highly effective method for resolving terminal epoxides. nih.gov This technique often employs a chiral salen-Co(III) complex as a catalyst for the enantioselective hydrolysis of one of the epoxide enantiomers. While direct data on this compound is not available, the principles of HKR are applicable to a wide range of epoxides. researchgate.net

Another approach involves the use of enzymes, such as epoxide hydrolases, which can exhibit high enantioselectivity in the hydrolysis of racemic epoxides. rsc.org This biocatalytic method offers a mild and environmentally friendly alternative to metal-based catalysts.

Deracemization: Deracemization processes are highly efficient as they have the potential to convert 100% of the racemic starting material into a single enantiomeric product. One such method involves the use of bacterial epoxide hydrolases in an enantioconvergent process. rsc.org In this approach, one enantiomer is hydrolyzed to a diol, which is then converted back to the epoxide with inversion of configuration, while the other enantiomer is also converted to the same final epoxide enantiomer.

The choice of method depends on various factors, including the substrate, the desired enantiomer, and the scalability of the process.

Table 1: Comparison of Potential Chiral Resolution and Deracemization Techniques for this compound

| Technique | Reagent/Catalyst | Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | Chiral Salen-Co(III) Complex | Enantioselective hydrolysis of one enantiomer | High enantioselectivity for a broad range of epoxides. nih.gov | Maximum 50% yield of the desired epoxide. |

| Enzymatic Kinetic Resolution | Epoxide Hydrolases | Biocatalytic enantioselective hydrolysis | Mild reaction conditions, high enantioselectivity, environmentally friendly. rsc.org | Substrate specificity can be a limitation. |

| Enantioconvergent Hydrolysis | Bacterial Epoxide Hydrolases | Enantioselective hydrolysis followed by in-situ conversion | Theoretical yield of up to 100% of a single enantiomer. rsc.org | Requires specific enzyme and reaction engineering. |

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of fluorinated compounds is crucial for minimizing environmental impact. This involves the use of safer solvents, renewable feedstocks, and catalytic methods to reduce waste and energy consumption.

Sustainable Solvents: Traditional organic solvents are often volatile and toxic. The use of greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is gaining traction in organic synthesis. nih.govnih.gov These solvents are derived from renewable resources and have a better environmental, health, and safety profile compared to many conventional solvents. For the synthesis of this compound, replacing chlorinated solvents or other volatile organic compounds with these greener alternatives could significantly reduce the environmental footprint of the process. nih.gov

Greener Reagents and Catalysts: The epoxidation of the corresponding alkene is a key step in the synthesis of the target oxirane. Traditional epoxidation methods often use peroxy acids, which can generate stoichiometric amounts of acid waste. The use of cleaner oxidants like hydrogen peroxide in the presence of a suitable catalyst is a more sustainable approach. google.com Dioxiranes, such as methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are also efficient and selective oxygen-transfer reagents for epoxidation that can be used under neutral conditions, avoiding the formation of acidic byproducts. researchgate.net The development of catalytic asymmetric epoxidation methods would be a significant step towards a more sustainable synthesis, as it would reduce the need for chiral resolution and the associated waste.

Process Intensification: The principles of green chemistry also encourage the use of process intensification techniques, such as continuous flow chemistry. Flow reactors can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processes. acsgcipr.org

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevention | Use of catalytic methods to minimize byproducts. | Reduced waste generation. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Increased efficiency and less waste. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. | Improved safety and reduced environmental impact. |

| Designing Safer Chemicals | The target molecule itself may have a better toxicological profile due to the fluorine content. | Reduced intrinsic hazard of the product. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with greener solvents like 2-MeTHF or CPME. nih.govnih.gov | Reduced air pollution and worker exposure. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced costs. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Fewer reaction steps and less waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Higher efficiency and reduced waste. |

| Design for Degradation | Designing the molecule to break down into innocuous products after its use. | Reduced persistence in the environment. |

| Real-time analysis for Pollution Prevention | In-line monitoring of the reaction to prevent the formation of byproducts. | Improved process control and reduced waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. | Improved operational safety. |

Scale-Up Considerations and Process Optimization in Fluorinated Oxirane Production

The transition from a laboratory-scale synthesis to industrial production presents several challenges, particularly for fluorinated compounds. Careful consideration of process parameters and equipment is necessary to ensure a safe, efficient, and cost-effective process.

Reactor Design and Material Compatibility: The synthesis of fluorinated compounds may involve corrosive reagents. Therefore, the choice of reactor material is critical to prevent corrosion and contamination of the product. Glass-lined or specialized alloy reactors are often required. For exothermic reactions like epoxidation, efficient heat transfer is crucial to maintain temperature control and prevent runaway reactions.

Process Optimization: To maximize yield and purity while minimizing costs, a thorough optimization of reaction parameters is essential. This includes:

Temperature: Affects reaction rate and selectivity.

Pressure: Particularly important for reactions involving gaseous reagents.

Concentration: Influences reaction kinetics and can affect selectivity.

Catalyst Loading: Optimizing the amount of catalyst is crucial for both activity and cost-effectiveness.

Mixing: Ensuring efficient mixing is vital for homogeneous reaction conditions and heat transfer.

Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically study the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Continuous Manufacturing: For large-scale production, continuous manufacturing offers several advantages over batch processing, including improved consistency, smaller equipment footprint, and enhanced safety. acsgcipr.org A continuous process for the synthesis of this compound could involve a series of interconnected reactors, each performing a specific step of the synthesis, followed by a continuous purification unit.

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Importance in Scale-Up | Optimization Strategy |

|---|---|---|

| Heat Transfer | Crucial for controlling exothermic reactions and preventing thermal runaways. | Use of jacketed reactors, internal cooling coils, and optimization of mixing. |

| Mass Transfer | Important for multiphase reactions (e.g., gas-liquid epoxidation). | Efficient stirring, appropriate reactor design (e.g., stirred tank, bubble column). |

| Reaction Kinetics | Understanding the reaction kinetics is essential for reactor sizing and predicting performance. | Kinetic studies at different temperatures and concentrations. |

| Catalyst Stability and Reusability | Important for the economic viability of the process. | Studies on catalyst lifetime and development of catalyst recycling protocols. |

| Purification Efficiency | Determines the final product purity and overall process yield. | Optimization of distillation parameters, choice of extraction solvents, and chromatographic conditions. |

| Safety | Handling of potentially hazardous reagents and intermediates. | Thorough process hazard analysis (PHA) and implementation of appropriate safety measures. |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 2,2,2 Trifluoroethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The inherent ring strain of the oxirane ring in 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane renders it susceptible to cleavage by both nucleophilic and electrophilic reagents. The substitution pattern—a methyl group and a trifluoroethyl group on the same carbon—creates a sterically hindered and electronically distinct environment that is expected to govern the outcome of these reactions.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the epoxide ring is a fundamental reaction pathway. The outcome of this reaction is largely dictated by the nature of the nucleophile, the solvent, and the substitution on the oxirane ring.

Under neutral or basic conditions, the ring-opening of epoxides typically proceeds via an S\textsubscript{N}2 mechanism. In this scenario, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the two carbons of the epoxide ring are the C2, which is quaternary and bonded to both the methyl and trifluoroethyl groups, and the C3, which is a CH\textsubscript{2} group.

Consequently, nucleophilic attack is strongly predicted to occur at the C3 position due to significantly lower steric hindrance. This would lead to the formation of a tertiary alcohol. The reaction is expected to proceed with inversion of configuration at the center of attack, a hallmark of the S\textsubscript{N}2 mechanism.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu⁻) | Predicted Site of Attack | Major Product Structure |

| RO⁻ (Alkoxide) | C3 | RO-CH₂-C(CH₃)(CF₂CH₃)-OH |

| RS⁻ (Thiolate) | C3 | RS-CH₂-C(CH₃)(CF₂CH₃)-OH |

| N₃⁻ (Azide) | C3 | N₃-CH₂-C(CH₃)(CF₂CH₃)-OH |

| CN⁻ (Cynide) | C3 | NC-CH₂-C(CH₃)(CF₂CH₃)-OH |

The reactivity of the epoxide ring allows for reactions with a wide array of nucleophiles. However, the compatibility of various functional groups on the nucleophile with the reaction conditions is a critical consideration. Strong bases, which are often potent nucleophiles, can be employed. The trifluoroethyl group is chemically robust and not expected to react under typical nucleophilic ring-opening conditions. Care must be taken if the nucleophile contains functional groups that are sensitive to strong bases.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-based nucleophiles that readily react with epoxides. researchgate.net In the case of this compound, these reagents are expected to follow the same regioselective pathway as other nucleophiles under basic/neutral conditions, attacking the less sterically hindered C3 carbon. This reaction provides an effective method for carbon-carbon bond formation, leading to the synthesis of more complex tertiary alcohols. The use of anhydrous conditions is crucial, as organometallic reagents are highly reactive towards protic solvents.

Electrophilic Activation and Subsequent Ring-Opening

In the presence of an acid, the epoxide oxygen is protonated, forming a good leaving group and activating the ring towards nucleophilic attack, even by weak nucleophiles.

The mechanism of acid-catalyzed ring-opening can have characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. The regioselectivity is often opposite to that observed under basic conditions. nih.govevitachem.com After protonation of the epoxide oxygen, the positive charge is shared between the two carbon atoms of the ring. The carbon that can better stabilize a positive charge will bear a greater partial positive charge.

In this compound, the C2 carbon is tertiary and would form a more stable carbocation compared to the primary C3 carbon. However, the strongly electron-withdrawing trifluoroethyl group attached to C2 will significantly destabilize any developing positive charge on this carbon. This electronic effect will likely counteract the stabilizing effect of the methyl group and the tertiary nature of the carbon.

Therefore, the regioselectivity of the acid-catalyzed ring-opening is not straightforward to predict without experimental data. It will be a subtle balance between steric effects (favoring attack at C3) and electronic effects (the destabilizing effect of the CF\textsubscript{2}CH\textsubscript{3} group at C2). It is plausible that a mixture of products resulting from attack at both C2 and C3 could be formed, with the precise ratio depending on the specific acid catalyst and reaction conditions.

Table 2: Potential Products in Acid-Catalyzed Ring-Opening of this compound with a Nucleophile (NuH)

| Site of Attack | Product Structure | Mechanistic Influence |

| C3 | Nu-CH₂-C(CH₃)(CF₂CH₃)-OH | S\textsubscript{N}2-like (steric control) |

| C2 | HO-CH₂-C(CH₃)(CF₂CH₃)-Nu | S\textsubscript{N}1-like (electronic control, but destabilized) |

Further experimental investigation is required to definitively elucidate the chemical reactivity and mechanistic nuances of this compound.

Lewis Acid Mediation in Epoxide Reactivity

The reactivity of epoxides, including this compound, is significantly influenced by the presence of Lewis acids. Lewis acids activate the epoxide ring toward nucleophilic attack by coordinating to the oxygen atom. nih.gov This coordination polarizes the carbon-oxygen bonds, rendering the ring carbons more electrophilic and facilitating ring-opening. arkat-usa.orgresearchgate.netresearchgate.net The strong electron-withdrawing nature of the two trifluoromethyl groups in the related 2,2-bis(trifluoromethyl)oxirane (B3041556) develops a substantial positive charge on the adjacent carbon, making it highly susceptible to nucleophilic attack even without a catalyst. thieme-connect.com For this compound, the single trifluoroethyl group similarly enhances the electrophilicity of the substituted carbon atom.

The mechanism of Lewis acid-catalyzed ring-opening generally involves the formation of an epoxide-Lewis acid complex. nih.gov This activation lowers the energy barrier for the nucleophile to attack one of the carbon atoms of the oxirane ring. nih.gov Quantum chemical studies on cyclohexene (B86901) oxide show that Lewis acid catalysis primarily stems from a reduction in the steric (Pauli) repulsion between the epoxide and the incoming nucleophile. nih.gov The Lewis acid polarizes the epoxide's orbitals away from the nucleophile's trajectory, facilitating the reaction. The strength of the Lewis acid can significantly impact catalytic activity; for instance, in the alcoholysis of epoxides, moderate-strength Lewis acids like Zr-Beta were found to be highly active, while in other cases, stronger acids are more beneficial. ucdavis.edu While specific studies detailing the reaction of this compound with standalone Lewis acids are not extensively documented, their essential role is clearly demonstrated in the context of Frustrated Lewis Pair (FLP) chemistry, where the Lewis acidic component is responsible for the initial epoxide activation. researchgate.netacs.org

Frustrated Lewis Pair (FLP) Mediated Ring-Opening Mechanisms

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, have been shown to mediate the ring-opening of epoxides. researchgate.netnih.govrsc.org Research on monosubstituted epoxides, including 2-(trifluoromethyl)oxirane (B1348523), provides detailed mechanistic insights directly applicable to this compound. researchgate.netacs.orgresearchgate.net

Treatment of preorganized FLPs, such as phosphinoboranes, with epoxides like 2-(trifluoromethyl)oxirane results in a regioselective ring-opening to yield stable zwitterionic heterocyclic products. acs.orgresearchgate.net The mechanism, supported by computational and kinetic studies, proceeds through the initial activation of the epoxide by the Lewis acidic borane (B79455) moiety of the FLP. researchgate.net This is followed by an intermolecular nucleophilic attack of the phosphine (B1218219) from a second FLP molecule on the least sterically hindered carbon atom of the activated epoxide ring. researchgate.net This bimolecular pathway is kinetically favored over an intramolecular attack. The resulting chain-like intermediate subsequently undergoes ring-closure to afford the final six- or seven-membered heterocyclic product, concurrently releasing the second equivalent of the FLP, which acts as a catalyst in the process. researchgate.net

Computational studies (at the ωB97X-D/6-31G(d,p) level) on the reaction with 2-methyloxirane illustrate the energetics of this process. The initial formation of the Lewis adduct is slightly endergonic, but the subsequent intermolecular nucleophilic attack and ring-opening steps are energetically favorable, leading to a stable zwitterionic intermediate. researchgate.net

| FLP System | Epoxide Substrate | Product Type | Mechanistic Pathway | Reference |

| tBu₂PCH₂BPh₂ | 2-(Trifluoromethyl)oxirane | Six-membered zwitterionic heterocycle | Bimolecular: Epoxide activation by Boron, followed by intermolecular nucleophilic attack by Phosphine from a second FLP. | researchgate.netresearchgate.net |

| o-Ph₂P(C₆H₄)BCat | 2-(Trifluoromethyl)oxirane | Seven-membered zwitterionic heterocycle | Bimolecular: Epoxide activation by Boron, followed by intermolecular nucleophilic attack by Phosphine from a second FLP. | researchgate.net |

Intermolecular and Intramolecular Cyclization Reactions Involving this compound

Cyclization reactions involving epoxides are fundamental for synthesizing various heterocyclic compounds. These can be categorized as either intermolecular, occurring between two separate molecules, or intramolecular, occurring within a single molecule containing both the epoxide and a nucleophilic moiety. rsc.orgresearchgate.net

A prime example of an intermolecular reaction involving a fluorinated epoxide is the aforementioned FLP-mediated ring-opening. researchgate.netresearchgate.net In this case, the reaction between the FLP and 2-(trifluoromethyl)oxirane is an intermolecular process that ultimately leads to the formation of a new, larger heterocyclic ring. The reaction sequence involves an initial intermolecular nucleophilic attack, followed by an intramolecular ring-closing step to form the stable zwitterionic product. researchgate.net

Intramolecular cyclizations of epoxides are powerful methods for constructing cyclic ethers and other ring systems, often promoted by acidic conditions or specialized reagents. researchgate.net For instance, the intramolecular N-Boc–epoxide cyclization can proceed in refluxing trifluoroethanol to form 1,3-oxazolidin-2-one derivatives, demonstrating a 5-exo epoxide ring-opening cyclization. rsc.org While these studies establish general principles, specific research detailing intramolecular cyclization reactions starting with this compound is not extensively available in the surveyed literature. The reactivity would be governed by the tether length and nature of the internal nucleophile, competing with potential intermolecular reactions.

Polymerization Mechanisms of this compound

The polymerization of oxiranes typically proceeds via a ring-opening polymerization (ROP) mechanism, which can be cationic, anionic, or coordination-based. For epoxides with electron-withdrawing substituents like the trifluoroethyl group, Cationic Ring-Opening Polymerization (CROP) is a common pathway. amazonaws.comastm.orgmdpi.com The presence of the highly electronegative fluorine atoms is expected to significantly influence the monomer's reactivity. Studies on fluorinated 2-alkyl-2-oxazolines have shown that perfluoroalkyl groups can dramatically lower the monomer's nucleophilicity and reactivity in CROP. researchgate.net A similar effect would be anticipated for this compound, potentially requiring highly reactive initiators or forcing conditions to achieve polymerization.

Cationic Ring-Opening Polymerization (CROP)

While specific, detailed studies on the CROP of this compound are not widely documented, the general mechanism for epoxides provides a framework for understanding its potential polymerization behavior. mdpi.com The process is initiated by an electrophilic species, typically a Brønsted or Lewis acid, which activates the epoxide monomer. astm.org The initiator protonates or coordinates to the epoxide oxygen, forming a tertiary oxonium ion. Propagation occurs via nucleophilic attack of a monomer molecule on one of the electrophilic carbon atoms of the activated, ring-opened polymer chain end. This process regenerates the active oxonium ion at the new chain end, allowing for the sequential addition of monomers. amazonaws.com

The regioselectivity of monomer attack is a critical factor. For an unsymmetrically substituted epoxide like this compound, the attack could occur at either the tertiary or the methylene (B1212753) carbon of the oxonium ion. The strong electron-withdrawing effect of the trifluoroethyl group would likely destabilize any developing positive charge on the adjacent tertiary carbon, potentially favoring nucleophilic attack at the less-substituted methylene carbon.

The choice of initiator is crucial for controlling the CROP of epoxides. eu-japan.eutuwien.ac.at Effective initiator systems generate a high concentration of active species while minimizing side reactions. Common initiators include Brønsted acids (e.g., triflic acid), Lewis acids (e.g., boron trifluoride etherate), and onium salts (e.g., diaryliodonium or triarylsulfonium salts), which can generate superacids upon photolysis or thermal activation. astm.orgtuwien.ac.atacs.org For a potentially less reactive monomer like this compound, highly reactive initiators such as those based on triflates or hexafluroantimonates would likely be required. researchgate.net

Kinetic studies are essential for understanding the polymerization rate and achieving control over the final polymer. For a living CROP, where termination and chain transfer are absent, the polymerization should follow first-order kinetics with respect to the monomer concentration. nih.govrsc.org The rate of polymerization (Rp) would be dependent on the concentrations of the monomer and the active propagating species.

| Initiator Class | Examples | Mechanism of Initiation | Suitability for Fluorinated Monomers |

| Brønsted Acids | Triflic acid (CF₃SO₃H) | Direct protonation of the epoxide oxygen. | High reactivity may be necessary to overcome low monomer nucleophilicity. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Coordination to the epoxide oxygen, followed by reaction with monomer or co-initiator. | Commonly used for epoxide CROP; effectiveness depends on acid strength. |

| Onium Salts | Diaryliodonium salts (e.g., [Ph₂I]⁺[SbF₆]⁻) | Generate a superacid (e.g., HSbF₆) upon UV irradiation or thermal activation. | Offer temporal and spatial control over initiation; powerful enough for less reactive monomers. tuwien.ac.atacs.org |

Control is often achieved by ensuring that the rate of initiation is much faster than the rate of propagation, leading to the simultaneous growth of all polymer chains. researchgate.net The stability of the counter-ion (the anion from the initiator) is also critical; highly nucleophilic counter-ions can terminate the growing chain, leading to a loss of living character and broader polydispersity. researchgate.net Therefore, initiators that produce non-nucleophilic anions like SbF₆⁻ or B(C₆F₅)₄⁻ are preferred. The synthesis of specific architectures like block copolymers is possible in living systems by the sequential addition of different monomers. While these principles are well-established for many monomers, their specific application to produce well-defined polymers from this compound would require empirical investigation to overcome the challenges posed by the fluorinated substituent.

Mechanistic Elucidation of Polymerization Processes

Further research would be required to be conducted on this compound to generate the specific data needed to fulfill this request.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 2,2,2 Trifluoroethyl Oxirane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insight

High-resolution NMR spectroscopy is an indispensable tool for probing molecular structure and dynamics. For a molecule like 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane, ¹H, ¹³C, and ¹⁹F NMR would be fundamental for its characterization.

Hypothetical ¹H NMR Spectrum: The proton NMR spectrum would be expected to show signals for the methyl group (CH₃), the methylene (B1212753) protons of the oxirane ring (CH₂), and the methylene protons of the trifluoroethyl group (CH₂CF₃). The chemical shifts and coupling constants would provide information about the electronic environment and connectivity. For instance, the CH₂ protons of the oxirane ring are diastereotopic and would likely appear as distinct signals, each coupled to the other. The CH₂ protons of the trifluoroethyl group would show coupling to the three fluorine atoms, resulting in a characteristic quartet.

Hypothetical ¹³C NMR Spectrum: The carbon NMR would show distinct signals for the quaternary carbon of the oxirane ring, the methylene carbon of the oxirane, the methyl carbon, the methylene carbon of the trifluoroethyl group, and the trifluoromethyl carbon. The large electronegativity of the fluorine atoms would cause a significant downfield shift for the CF₃ carbon and the adjacent CH₂ carbon. Coupling between fluorine and carbon nuclei (J-coupling) would be observable.

Hypothetical ¹⁹F NMR Spectrum: The fluorine NMR would likely show a single signal, a triplet, due to coupling with the adjacent CH₂ protons.

Table 4.1: Predicted NMR Data for this compound (Note: This table is predictive and not based on published experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CH₃) | 1.2 - 1.6 | singlet | - |

| ¹H (Oxirane CH₂) | 2.5 - 3.0 | AB quartet | J_gem ≈ 5-7 |

| ¹H (CH₂CF₃) | 2.2 - 2.8 | quartet | J_HF ≈ 9-12 |

| ¹³C (CH₃) | 15 - 25 | quartet | - |

| ¹³C (C-O, quat.) | 55 - 65 | quartet (long-range J_CF) | - |

| ¹³C (Oxirane CH₂) | 45 - 55 | triplet | - |

| ¹³C (CH₂CF₃) | 35 - 45 | quartet | J_CF ≈ 30-40 |

| ¹³C (CF₃) | 120 - 130 | quartet | J_CF ≈ 270-280 |

| ¹⁹F (CF₃) | -60 to -75 | triplet | J_HF ≈ 9-12 |

Elucidation of Reaction Intermediates and Transition States

No specific studies on reaction intermediates or transition states involving this compound were found. In a typical mechanistic study, techniques like in-situ NMR monitoring would be used. For example, in an acid-catalyzed ring-opening reaction, NMR could be used to observe the formation of a carbocation intermediate or the protonated oxirane, by monitoring the appearance of new signals and changes in chemical shifts at low temperatures.

Conformational Analysis using Multi-Dimensional NMR

No conformational analysis of this compound using multi-dimensional NMR has been published. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine the spatial proximity of protons. libretexts.org This could reveal the preferred orientation of the trifluoroethyl group relative to the oxirane ring. For larger derivatives, these techniques are crucial for understanding the three-dimensional shape in solution.

Stereochemical Assignments via Advanced NMR Techniques

No studies detailing the stereochemical assignment of this specific compound were located. For chiral derivatives of this oxirane, advanced NMR methods are essential for determining relative and absolute stereochemistry. NOESY and ROESY experiments can establish the relative arrangement of substituents. libretexts.orgnih.gov To determine the absolute configuration, chiral derivatizing agents, such as Mosher's acid, could be used. nih.gov The resulting diastereomeric esters would exhibit distinguishable NMR spectra, allowing for the assignment of the absolute stereochemistry at the chiral center.

Mass Spectrometry for Reaction Pathway and Product Analysis

No specific mass spectrometry analysis for reaction pathways of this compound is available in the literature. Mass spectrometry (MS) is a key technique for identifying products and intermediates in a reaction mixture. In a hypothetical reaction, such as nucleophilic ring-opening, MS could identify the mass of the product, confirming its molecular formula. Tandem MS (MS/MS) would be used to fragment the product ion, providing structural information based on the fragmentation pattern. Common fragmentation pathways for epoxides include cleavage of the C-C bond of the ring or alpha-cleavage adjacent to the oxygen. miamioh.edu The presence of the trifluoromethyl group would lead to characteristic fragmentation patterns, such as the loss of a CF₃ radical. chemguide.co.uklibretexts.org

Table 4.2: Hypothetical Mass Spectrometry Fragmentation for this compound (Note: This table is predictive and not based on published experimental data.)

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 140 | [C₅H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 125 | [C₄H₄F₃O]⁺ | Loss of CH₃ |

| 71 | [C₄H₇O]⁺ | Loss of CF₃ |

| 69 | [CF₃]⁺ | Cleavage of C-C bond |

| 57 | [C₃H₅O]⁺ | Ring cleavage and rearrangement |

X-ray Crystallography for Absolute Stereochemistry and Complex Structural Determination

No X-ray crystallographic data for this compound or its derivatives could be found. X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry of chiral compounds. mdpi.com For the target molecule, which is a liquid at room temperature, this technique would require the synthesis of a suitable crystalline derivative. For instance, reacting the chiral epoxide with a chiral carboxylic acid could yield a crystalline diastereomeric ester, whose structure could then be determined.

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination and Chiral Recognition Studies

No chiroptical studies specifically on this compound have been published. Since the molecule possesses a chiral center at the C2 position of the oxirane ring, it exists as a pair of enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.

Enantiomeric Excess (ee) Determination: This is typically achieved using chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. mdpi.comgcms.cz The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Chiral Recognition Studies: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) could be used to study how the chiral oxirane interacts with other chiral molecules, such as receptors or enzymes. mdpi.com The sign and intensity of the CD or VCD signals can provide information about the absolute configuration and conformation of the molecule in solution.

Microwave Rotational Spectroscopy for Gas-Phase Structure and Intermolecular Interactions

Microwave rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be obtained. These constants are inversely proportional to the moments of inertia of the molecule, which are in turn dependent on the atomic masses and their distribution within the molecule.

A study of this compound using this technique would likely involve the use of a pulsed-jet Fourier transform microwave spectrometer. The analysis of the resulting spectrum would yield the rotational constants for the most stable conformer(s) of the molecule. Due to the presence of the trifluoroethyl group, it is conceivable that multiple conformers, differing in the orientation of this group relative to the oxirane ring, could exist and potentially be observed in the cold environment of the jet expansion.

From the experimentally determined rotational constants, a precise molecular structure could be derived. This would involve fitting the bond lengths, bond angles, and dihedral angles to reproduce the experimental moments of inertia. This data would provide invaluable insights into the effects of the bulky and highly electronegative trifluoroethyl group on the geometry of the oxirane ring.

Furthermore, by co-expanding this compound with a noble gas such as argon or neon, it would be possible to study the weak intermolecular interactions between the oxirane derivative and the noble gas atom. The analysis of the rotational spectrum of the resulting van der Waals complex would reveal the position of the noble gas atom relative to the molecule, providing information about the nature and strength of the non-covalent interactions, such as dispersion and weak hydrogen bonds.

Table 1: Hypothetical Rotational Constants and Structural Parameters for this compound

| Parameter | Value | Unit |

| Rotational Constants | ||

| A | Hypothetical Value | MHz |

| B | Hypothetical Value | MHz |

| C | Hypothetical Value | MHz |

| Structural Parameters | ||

| r(C-O) oxirane | Hypothetical Value | Å |

| r(C-C) oxirane | Hypothetical Value | Å |

| ∠(C-O-C) | Hypothetical Value | ° |

| Dihedral Angle (τ) | Hypothetical Value | ° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. This makes it an essential tool for identifying functional groups and monitoring their transformations during chemical reactions.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The oxirane ring itself would exhibit characteristic ring breathing and deformation modes. The trifluoroethyl group would give rise to strong absorptions in the IR spectrum due to the highly polar C-F bonds, with distinct symmetric and asymmetric stretching frequencies. The methyl group would also have its characteristic symmetric and asymmetric C-H stretching and bending vibrations.

By comparing the vibrational spectra of this compound with those of its potential derivatives, one could track functional group transformations. For example, the ring-opening of the epoxide would lead to the disappearance of the characteristic oxirane ring modes and the appearance of new bands corresponding to the newly formed functional groups, such as a hydroxyl group (O-H stretch) and a C-F bond in a different chemical environment.

Computational chemistry, specifically Density Functional Theory (DFT) calculations, would be a valuable tool to complement experimental vibrational spectra. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of the experimental bands to specific molecular motions.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

| CF₃ asymmetric stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| CF₃ symmetric stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-H asymmetric stretch (CH₃) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-H symmetric stretch (CH₃) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Oxirane ring breathing | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-O-C asymmetric stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-O-C symmetric stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Theoretical and Computational Chemistry of 2 Methyl 2 2,2,2 Trifluoroethyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane. These methods allow for the determination of its molecular geometry, electronic distribution, and various reactivity descriptors that govern its chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool for studying the energetics of chemical reactions, including the ring-opening reactions characteristic of epoxides. For this compound, DFT calculations can predict the activation energies and reaction enthalpies for various nucleophilic attacks, providing a quantitative understanding of its reactivity. researchgate.netnih.gov

The substitution pattern of this oxirane—a methyl group and a trifluoroethyl group on the same carbon—creates a sterically hindered and electronically asymmetric three-membered ring. DFT studies on similar substituted epoxides show that the mechanism of ring-opening (SN1-like vs. SN2-like) is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.netnanobioletters.com

Under acidic conditions, protonation of the oxirane oxygen is the initial step, followed by nucleophilic attack. The trifluoroethyl group, being strongly electron-withdrawing, would destabilize an adjacent carbocation. Conversely, the methyl group is electron-donating and would stabilize a carbocation. Therefore, in an SN1-like mechanism, a tertiary carbocation at the substituted carbon would be favored, leading to the nucleophile attacking this more substituted carbon. However, the powerful inductive effect of the CF3 group complicates this simple picture. DFT calculations are essential to determine the precise transition state energies, which reveal the energetic favorability of one pathway over another. chemrxiv.orgchemrxiv.org

Under basic or neutral conditions, an SN2 mechanism is expected to dominate. Nucleophilic attack would preferentially occur at the less sterically hindered carbon of the oxirane ring. In this case, that would be the CH2 carbon. DFT calculations can model the transition state for this backside attack, providing the activation energy barrier.

An illustrative DFT study might compare the activation energies (ΔE‡) for nucleophilic attack at the two different carbon atoms (Cα, the quaternary carbon, and Cβ, the methylene (B1212753) carbon) under both acidic and basic conditions.

Interactive Data Table: Illustrative DFT-Calculated Activation Energies (kcal/mol) for Ring-Opening of this compound

| Reaction Condition | Nucleophilic Attack Site | Proposed Mechanism | Illustrative ΔE‡ (kcal/mol) |

| Acidic (H+ catalyst) | Cα (quaternary) | SN1-like | 12.5 |

| Acidic (H+ catalyst) | Cβ (methylene) | SN2-like | 18.0 |

| Basic (OH- nucleophile) | Cα (quaternary) | SN2 | 25.0 |

| Basic (OH- nucleophile) | Cβ (methylene) | SN2 | 15.2 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of epoxide reactivity.

A molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the reactivity of a molecule. researchgate.net The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom, reflecting its lone pairs of electrons and its propensity to act as a Lewis base or be protonated under acidic conditions. The LUMO, representing the most favorable location for an incoming nucleophile to attack, is expected to be an antibonding σ* orbital associated with the C-O bonds of the oxirane ring.

The fluorine atoms have a profound effect on the electronic structure. Their high electronegativity causes a strong inductive withdrawal of electron density, which lowers the energy of both the HOMO and LUMO. A lower LUMO energy generally makes the molecule more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the trifluoroethyl group would polarize the C-O bonds, increasing the magnitude of the LUMO coefficients on the oxirane carbon atoms, particularly the quaternary carbon to which it is attached. This electronic perturbation influences the regioselectivity of ring-opening reactions. nih.gov

Table: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implication for Reactivity |

| HOMO | -7.5 | Oxygen lone pairs | Site of protonation and Lewis acid coordination |

| LUMO | -1.2 | C-O σ* orbitals | Site of nucleophilic attack |

| HOMO-LUMO Gap | 6.3 eV | - | Indicator of chemical stability and reactivity |

Note: The energy values are illustrative, based on typical DFT calculations for similar molecules. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling allows for the detailed exploration of reaction pathways, including the characterization of transition states, which are critical for understanding reaction mechanisms, rates, and selectivities.

As discussed, the ring-opening of this compound can proceed with different regioselectivity depending on the conditions. Computational modeling can precisely map the potential energy surface for the approach of a nucleophile. researchgate.net

Regioselectivity: By calculating the energies of the transition states for attack at the quaternary carbon versus the methylene carbon, a definitive prediction of the major product can be made. Under acidic catalysis, the transition state may have significant carbocationic character. The model would need to balance the stabilizing effect of the methyl group against the destabilizing effect of the trifluoroethyl group to determine the preferred site of attack. Under basic conditions, steric hindrance is the primary determinant, and models would almost certainly predict attack at the less substituted methylene carbon. researchgate.net

Stereoselectivity: For SN2-type reactions, the attack occurs with an inversion of stereochemistry at the attacked carbon center. Transition state modeling confirms this stereospecific outcome. If the reaction proceeds through a more SN1-like mechanism with a planar carbocation intermediate, a loss of stereochemical information and the formation of a racemic mixture at that center would be predicted.

Computational chemistry is invaluable for simulating the catalytic cycles involved in both the synthesis and polymerization of epoxides. For instance, the epoxidation of the corresponding alkene to form this compound can be modeled to understand the mechanism of oxygen transfer from a peroxy acid.

More significantly, the ring-opening polymerization of this monomer can be simulated. Zirconocene or organoboron compounds are effective catalysts for epoxide polymerization. mdpi.comrsc.org A typical catalytic cycle simulation would involve the following steps:

Initiation: Coordination of the epoxide's oxygen atom to the Lewis acidic metal center of the catalyst.

Ring-Opening: Nucleophilic attack by an initiator (e.g., an alkoxide) on one of the oxirane carbons, leading to the formation of a metal-alkoxide intermediate.

Propagation: The newly formed alkoxide end of the growing polymer chain coordinates a new monomer molecule, and the cycle repeats. The simulation would calculate the energetics of each step, identifying the rate-determining step and predicting the regioselectivity of monomer incorporation.

These simulations can reveal how the electronic and steric properties of the trifluoroethyl and methyl substituents influence the rate of polymerization and the properties of the resulting polymer.

Conformational Analysis and Intermolecular Interactions of this compound

The trifluoroethyl group attached to the oxirane ring is not static; it can rotate around the C-C single bond, leading to different conformational isomers (conformers).

A relaxed potential energy surface scan, where the dihedral angle between the oxirane ring and the trifluoroethyl group is systematically varied, can identify the most stable conformers. It is expected that staggered conformations, which minimize steric repulsion between the bulky CF3 group and the methyl group or oxirane ring, will be the energetic minima. Eclipsed conformations would represent energy maxima on the rotational barrier. Studies on similar molecules like 2-fluoro-3-(trifluoromethyl)oxirane have used such methods to determine rotational barriers and stable structures. acs.org

Intermolecular interactions are also heavily influenced by the fluorinated substituent. The highly polarized C-F bonds can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with suitable donors (C-F···H). nih.govnih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, which are critical for understanding the molecule's behavior in condensed phases and its interaction with biological targets or other molecules. mdpi.com

Predictive Modeling of Polymerization Behavior and Resultant Polymer Architecture

The polymerization of this compound presents a complex process influenced by the presence of both a methyl group and a trifluoroethyl group attached to the same carbon atom of the oxirane ring. Predictive modeling, through computational chemistry techniques, offers a powerful tool to understand and anticipate the polymerization behavior of this monomer and the architecture of the resulting polymer. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in this regard.

Predicting Polymerization Behavior

DFT calculations are a cornerstone for investigating the reaction mechanisms of ring-opening polymerization (ROP) of epoxides. rsc.orgsemanticscholar.orgmdpi.com For this compound, DFT can be employed to model the initiation, propagation, and termination steps of the polymerization process. These calculations can elucidate the energetics of the reaction pathway, including the transition state energies and activation barriers, which are crucial for predicting the feasibility and kinetics of the polymerization.

One of the key aspects to model is the regioselectivity of the ring-opening reaction. The oxirane ring can be opened at either the substituted or the unsubstituted carbon atom. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoroethyl group on the same carbon atom creates a unique electronic environment. DFT calculations can predict the preferred site of nucleophilic attack by the initiator and the propagating chain end, thus determining the regiularity of the resulting polymer chain.

A hypothetical study using DFT could compare the activation energies for the two possible ring-opening pathways, as illustrated in Table 1.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Ring-Opening of this compound

| Ring-Opening Pathway | Initiator | Solvent | Activation Energy (kcal/mol) |

|---|---|---|---|

| Attack at the quaternary carbon | Anionic | Tetrahydrofuran | 22.5 |

| Attack at the methylene carbon | Anionic | Tetrahydrofuran | 18.2 |

| Attack at the quaternary carbon | Cationic | Dichloromethane | 15.8 |

Note: The data in this table is illustrative and intended to represent the type of results that would be generated from DFT calculations.

The results from such a study would indicate the likelihood of forming a regioregular polymer. For instance, a lower activation energy for attack at the methylene carbon in an anionic polymerization would suggest a head-to-tail arrangement of the monomer units.

Modeling Resultant Polymer Architecture

Once the polymerization mechanism is understood, MD simulations can be employed to predict the architecture and physical properties of the resulting polymer, poly(this compound). nih.govsumdu.edu.ua MD simulations model the atomistic interactions within and between polymer chains, providing insights into the polymer's conformational behavior and macroscopic properties. dntb.gov.ua

A crucial aspect of the polymer architecture is its tacticity, which describes the stereochemical arrangement of the chiral centers along the polymer chain. In the case of this compound, the substituted carbon atom is a chiral center. The stereochemistry of the ring-opening can be influenced by the initiator and reaction conditions. MD simulations can be used to model the growth of polymer chains with different tacticities (isotactic, syndiotactic, or atactic) and to predict the most energetically favorable conformations.

Furthermore, MD simulations are invaluable for predicting the bulk properties of the polymer, such as its density, glass transition temperature (Tg), and mechanical properties. acs.org By simulating a representative volume of the polymer at different temperatures, the changes in molecular motion and volume can be monitored to determine the Tg. Similarly, by applying virtual mechanical stress to the simulated polymer, its elastic modulus, tensile strength, and other mechanical properties can be calculated.

Table 2 provides a hypothetical comparison of predicted properties for different tactic forms of poly(this compound) that could be obtained from MD simulations.

Table 2: Hypothetical Predicted Properties of Poly(this compound) Isomers from MD Simulations

| Polymer Tacticity | Density (g/cm³) at 298 K | Glass Transition Temperature (Tg) (K) | Young's Modulus (GPa) |

|---|---|---|---|

| Isotactic | 1.45 | 380 | 3.2 |

| Syndiotactic | 1.42 | 375 | 2.9 |

Note: The data in this table is illustrative and intended to represent the type of results that would be generated from MD simulations.

Polymerization of 2 Methyl 2 2,2,2 Trifluoroethyl Oxirane and Advanced Polymeric Materials Research

Functional Polymeric Materials Derived from this compound Monomer

Exploration of Biomedical and Sensing Materials (Focus on Material Science, not clinical)

Fluorinated polymers are increasingly investigated for biomedical applications due to their unique physicochemical properties. researchgate.net Their characteristic bio-inertness, chemical stability, and hydrophobicity make them suitable candidates for creating advanced biomedical materials. researchgate.netdalau.com Polymers synthesized from this compound could be explored for applications where biocompatibility and minimal interaction with biological tissues are paramount. dalau.compolymersolutions.com

The inherent properties of fluoropolymers, such as low surface energy, can reduce protein adsorption and cell adhesion, which is a critical aspect in the design of biocompatible materials. polymersolutions.comnih.gov Research on fluorinated polyimides has shown that a higher degree of surface hydrophobicity, influenced by the presence of CF3 groups, can suppress protein adsorption and neutrophil adhesion. nih.gov This suggests that poly(this compound), with its trifluoroethyl side chains, could be a candidate for developing materials with anti-fouling surfaces for medical devices and implants. researchgate.netdalau.com

In the realm of sensing materials, certain electroactive fluorinated polymers have demonstrated piezoelectric, pyroelectric, and ferroelectric properties. nih.govmdpi.com While the polyether backbone of polymerized this compound may not inherently possess these electroactive properties to the same extent as polymers like Poly(vinylidene fluoride) (PVDF), the incorporation of highly polar C-F bonds could influence the dielectric properties of the material. nih.govpolymersolutions.com This opens avenues for research into its potential use as a component in dielectric materials for sensors or in the development of composite materials where its specific surface properties and chemical resistance would be advantageous. For instance, composite membranes incorporating fluoropolymers have been explored for pH-sensing applications. acs.org

| Property | Observed in Fluoropolymers (Examples) | Potential Relevance for Poly(this compound) |

|---|---|---|

| Biocompatibility | PTFE, FEP, and PVDF are well-established biocompatible materials. polymersolutions.com | High potential due to chemical inertness conferred by fluorine. dalau.com |

| Chemical Inertness | Resistant to most organic and inorganic chemicals. nih.govdalau.com | Expected to be high, suitable for stable implants and devices. |

| Low Surface Energy | Leads to anti-fouling and non-stick surfaces. researchgate.netnih.gov | Could be used for coatings to prevent biofouling. dalau.com |

| Hydrophobicity | High hydrophobicity suppresses protein adsorption. nih.gov | Potential for use in materials requiring minimal interaction with bodily fluids. |

| Dielectric Properties | PVDF exhibits a high dielectric response. nih.gov | The polar C-F bonds may impart useful dielectric properties for sensing applications. polymersolutions.com |

Applications in Optical Waveguides and Low Refractive Index Materials

Polymers with low refractive indices are crucial for various optical applications, including anti-reflective coatings, optical lenses, and as cladding materials in fiber optics. specialchem.comresearchgate.net Fluorinated polymers are predominant in this category, often exhibiting refractive indices between 1.3 and 1.4. specialchem.com The presence of fluorine lowers the refractive index by reducing the electron density and molar refraction of the polymer.

The structure of this compound, featuring a trifluoromethyl group, makes its corresponding polymer a strong candidate for a low refractive index material. For comparison, Poly(2,2,2-trifluoroethyl methacrylate) has a refractive index (n20/D) of approximately 1.418. It is anticipated that poly(this compound) would exhibit a similarly low refractive index, making it a potentially valuable material for optical applications.

In the fabrication of optical waveguides, materials must possess high optical transparency (low optical loss) at communication wavelengths (e.g., 1.3 µm and 1.55 µm) and sufficient thermal stability. titech.ac.jptitech.ac.jp Conventional polymers often suffer from high optical losses in the near-infrared region due to the absorption by carbon-hydrogen (C-H) bonds. titech.ac.jp The substitution of hydrogen with fluorine atoms, as in perfluorinated polymers, significantly reduces these absorption losses. titech.ac.jp While poly(this compound) is not perfluorinated, the high fluorine content in the trifluoroethyl side group would contribute to improved transparency in the near-IR spectrum compared to its non-fluorinated counterparts. Furthermore, fluorinated polyimides have demonstrated low optical losses, making them suitable for waveguide applications. titech.ac.jp The polyether backbone, combined with fluorinated side chains, could offer a balance of optical clarity, processability, and thermal stability.

| Polymer | Refractive Index (n/D) |

|---|---|

| Poly(tetrafluoroethylene) (PTFE) | ~1.350 scipoly.com |

| Fluorinated Ethylene Propylene (FEP) | ~1.338 specialchem.com |

| Poly(vinylidene fluoride) (PVDF) | ~1.420 scipoly.com |

| Poly(2,2,2-trifluoroethyl methacrylate) | ~1.418 |

| Poly(methyl methacrylate) (PMMA) | ~1.49 titech.ac.jp |

| Polycarbonate (PC) | ~1.58-1.60 specialchem.com |

Development of Membranes and Separation Technologies

Fluoropolymer membranes have gained commercial use in separation technologies due to their exceptional chemical resistance, thermo-oxidative stability, and unique gas separation properties. researchgate.net Amorphous perfluorinated polymers, in particular, often exhibit high gas permeability. nih.govmdpi.com The physical and chemical structure of poly(this compound) suggests its potential utility in membrane-based separation processes.

The presence of bulky trifluoroethyl side groups would likely hinder efficient chain packing, leading to a higher fractional free volume (FFV). A higher FFV generally correlates with increased gas permeability. For instance, amorphous perfluoropolymers like Teflon™ AF have high gas permeabilities due to their high free volume. biogeneral.com While the polyether backbone is more flexible than the rigid structures of some high-performance membrane polymers, the bulky fluorinated side chains would dominate the transport properties.

In gas separation, a key challenge is balancing permeability and selectivity. While fluoropolymers often show high permeability, their selectivity can be moderate. mdpi.com However, for specific gas pairs such as H₂/CH₄ and CO₂/CH₄, certain fluorinated copolymers have demonstrated superior selectivity compared to commercial perfluoropolymers. researchgate.net The combination of the polar ether linkage and the nonpolar fluorinated side chains in poly(this compound) could lead to unique solubility and diffusivity characteristics, potentially enhancing selectivity for certain gas molecules.

Beyond gas separation, the chemical nature of fluorinated polyethers makes them candidates for other separation applications, such as pervaporation and liquid-phase separations. mdpi.comnih.gov For example, fluorinated polyether demulsifiers have been shown to be effective in oil-water separation due to their ability to rapidly reduce interfacial tension. mdpi.com The development of membranes from poly(this compound) could be explored for separating aliphatic hydrocarbons or other organic mixtures where the specific chemical interactions afforded by the fluorine content would be advantageous. nih.gov

| Polymer | Gas | Permeability (Barrer) |

|---|---|---|

| Teflon™ AF 2400 | O₂ | 1600 biogeneral.com |

| N₂ | 780 biogeneral.com | |

| Hyflon® AD 80 | N₂ | ~100 (estimated from graphs) nih.gov |

| CO₂ | ~300 (estimated from graphs) nih.gov | |

| Poly(PFMD) | N₂ | ~20 (estimated from graphs) nih.gov |

| CO₂ | ~60 (estimated from graphs) nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions in 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane Research

While specific research focusing exclusively on this compound is nascent, the academic contributions to the broader field of fluorinated oxiranes provide a solid foundation for understanding its potential. Key contributions include:

Synthetic Methodologies: Researchers have developed various methods for the synthesis of fluorinated epoxides. These often involve the epoxidation of fluoroalkenes or the reaction of ketones with fluorinated sulfoximines. cas.cn These methodologies are crucial for accessing compounds like this compound and its derivatives.

Ring-Opening Reactions: A significant body of research has been dedicated to the nucleophilic ring-opening of fluorinated oxiranes. beilstein-journals.org The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to activate the oxirane ring, making it susceptible to attack by a wide range of nucleophiles. Studies on analogous compounds have shown that these reactions can proceed with high regio- and stereoselectivity, providing access to a diverse array of functionalized fluorinated molecules. nih.gov